molecular formula C11H14O4 B14596347 Methyl 4-tert-butyl-2-oxo-2H-pyran-6-carboxylate CAS No. 61186-98-9

Methyl 4-tert-butyl-2-oxo-2H-pyran-6-carboxylate

Cat. No.: B14596347
CAS No.: 61186-98-9
M. Wt: 210.23 g/mol
InChI Key: OKKVLAUGAJRHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a carbomethoxy group and a tert-butyl group attached to an oxacyclohexa-dienone ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the methoxycarbonylation of a suitable precursor, followed by the introduction of the tert-butyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxacyclohexa-dienone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The tert-butyl and carbomethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxacyclohexa-dienone derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one stands out due to its unique combination of a carbomethoxy group and a tert-butyl group on an oxacyclohexa-dienone ring. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific research and industrial applications.

Properties

CAS No.

61186-98-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-tert-butyl-6-oxopyran-2-carboxylate

InChI

InChI=1S/C11H14O4/c1-11(2,3)7-5-8(10(13)14-4)15-9(12)6-7/h5-6H,1-4H3

InChI Key

OKKVLAUGAJRHQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)OC(=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.